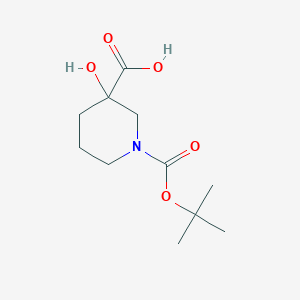
1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups. It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .
Aplicaciones Científicas De Investigación
Biologically Active Compounds
Carboxylic acids, including structures similar to 1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid, play a crucial role in the development of compounds with significant biological activities. Studies show that the structural differences in carboxylic acids can influence their antioxidant, antimicrobial, and cytotoxic activity. For instance, certain carboxylic acids have demonstrated high antioxidant properties and varying degrees of antimicrobial activity depending on the microbial strain and experimental conditions. These findings suggest the potential of these compounds in designing new drugs and therapies (Godlewska-Żyłkiewicz et al., 2020).
Antimicrobial and Cytotoxic Activity
Carboxylic acids have been identified as key biorenewable chemicals, with their microbial production being extensively studied. However, at certain concentrations, these compounds can inhibit microbial growth, presenting both a challenge and an opportunity in biotechnology and pharmaceutical applications. Understanding the inhibition mechanisms can aid in developing robust microbial strains for industrial purposes (Jarboe et al., 2013).
Environmental Applications
The environmental fate and biodegradation of compounds like ethyl tert-butyl ether (ETBE), which share structural similarities with tert-butoxycarbonyl derivatives, have been extensively reviewed. Microorganisms capable of degrading ETBE and similar compounds under aerobic conditions have been identified, providing insights into potential bioremediation strategies for contaminated soil and groundwater. This research highlights the environmental relevance of understanding the behavior and degradation pathways of such compounds (Thornton et al., 2020).
Synthesis and Chemical Properties
Research on the synthesis of 1-indanones, which can be related to the structural framework of 1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid derivatives, has demonstrated their broad biological activity, including antiviral, anti-inflammatory, and anticancer properties. These studies provide valuable methodologies for synthesizing structurally related compounds with potential applications in drug development and other areas of medicinal chemistry (Turek et al., 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that the tert-butoxycarbonyl (boc) group is commonly used in organic synthesis for the protection of amino groups . This suggests that the compound may interact with proteins or enzymes that recognize or process amino groups.
Mode of Action
The compound, being a Boc-protected amino acid, primarily acts as a protecting agent for amino groups in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , making it a reliable protecting group in various chemical reactions.
Result of Action
The primary result of the action of 1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid is the protection of amino groups during organic synthesis . This allows for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .
Action Environment
The action of 1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid can be influenced by various environmental factors. For instance, the deprotection of the Boc group can be achieved by treatment with acid, most often trifluoroacetic acid (TFA), under room temperature conditions . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% . The ionic liquid used in the reaction had low viscosity, high thermal stability, and demonstrated a catalytic effect .
Propiedades
IUPAC Name |
3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-4-5-11(16,7-12)8(13)14/h16H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMQQEWQWWIFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid | |
CAS RN |
1396555-79-5 | |
| Record name | 1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1404783.png)
![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404784.png)
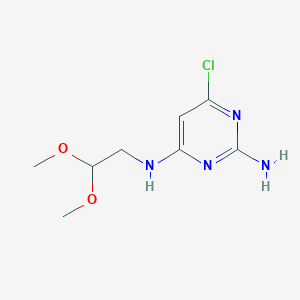

![1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1404790.png)

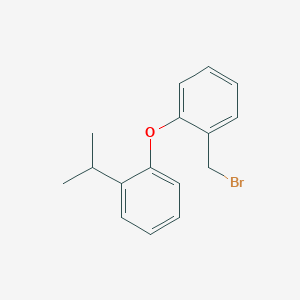
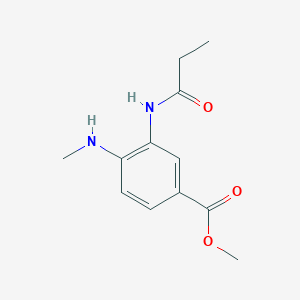

![(2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate)](/img/structure/B1404799.png)

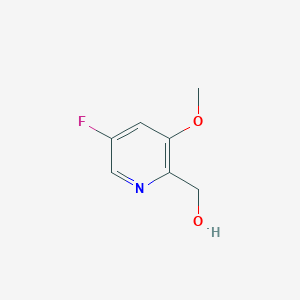
![4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1404805.png)